molecular formula C6H12ClNO2 B1379344 2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride CAS No. 1803587-66-7

2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride

Cat. No.: B1379344
CAS No.: 1803587-66-7
M. Wt: 165.62 g/mol
InChI Key: ZHRQCWAQAGDYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It has a molecular weight of 165.62 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H12ClNO2 . This indicates that the molecule is composed of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Biocatalytic Applications

In biocatalysis, 1-amino cyclopropane-1-carboxylic acid (ACCA) derivatives, closely related to 2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride, are used in drug research and development. A study highlights the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a newly isolated Sphingomonas aquatilis, demonstrating the compound's significant role in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors (Zhu et al., 2018).

Agricultural and Environmental Applications

The derivative 1-Aminocyclopropane-1-carboxylic acid is a precursor molecule of ethylene, which plays a crucial role in plant biology. Research has explored the use of ACC deaminase producing beneficial rhizobacteria to mitigate the effects of drought and salt stress on Panicum maximum, a finding that has implications for bioethanol production and environmental stress mitigation in plants (Tiwari et al., 2018).

Material Science and Polymer Chemistry

In material science, this compound and its derivatives find applications in the synthesis of various polymers. A study discusses the preparation of poly(amido-amine)s carrying primary amino groups as side substituents, which are suitable as polymer carriers for carboxylated drugs and amenable to fluorescent probe labelling techniques commonly employed for proteins (Malgesini et al., 2003).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are utilized as reagents. For instance, a study introduced 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) for the determination of amines, showcasing its application in high-performance liquid chromatography with fluorescence detection and mass spectroscopy/atmospheric pressure chemical ionization (You et al., 2006).

Properties

IUPAC Name

2-(cyclopropylmethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)4-7-3-5-1-2-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQCWAQAGDYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.